2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+)
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Overview
Description
2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) is a complex organometallic compound It is characterized by the presence of a cyclopentadienyl ring, a dioxaborolane moiety, and an iron(2+) ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) typically involves the reaction of cyclopentadienyl derivatives with boron-containing reagents under controlled conditions. One common method is the Diels-Alder reaction, which allows for the formation of the cyclopentadienyl ring system . The reaction conditions often require the use of a palladium catalyst to facilitate the borylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the iron(2+) ion to iron(0) or other lower oxidation states.
Substitution: The cyclopentadienyl and dioxaborolane moieties can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) species.
Scientific Research Applications
2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron(2+) ion can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The cyclopentadienyl and dioxaborolane moieties also play a role in modulating the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopenta-1,3-diene;iron(2+)
- 2,3,4,5-Tetrakis(trifluoromethyl)cyclopenta-2,4-dien-1-one
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) is unique due to its combination of a cyclopentadienyl ring and a dioxaborolane moiety, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H32B2FeO4 |
---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) |
InChI |
InChI=1S/2C11H16BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*5-8H,1-4H3;/q2*-1;+2 |
InChI Key |
XRNDFTKNRXIZDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[CH-]C=C2.B1(OC(C(O1)(C)C)(C)C)C2=C[CH-]C=C2.[Fe+2] |
Origin of Product |
United States |
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